3-(1-Phenylpropan-2-ylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
“3-(1-Phenylpropan-2-ylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione” is a complex organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1-Phenylpropan-2-ylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione” typically involves multi-step organic reactions. The starting materials might include phenylpropan-2-ylamine and 4-propoxybenzaldehyde, which undergo a series of reactions such as condensation, cyclization, and functional group transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound might participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure might make it a valuable building block for designing new materials or catalysts.
Biology
In biological research, the compound might be studied for its potential pharmacological properties. It could serve as a lead compound for developing new drugs targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential in treating various diseases. Its structural features could be optimized to enhance its efficacy and reduce side effects.
Industry
In industry, the compound could find applications in the development of new materials with specific properties, such as polymers, coatings, or adhesives.
Mechanism of Action
The mechanism of action of “3-(1-Phenylpropan-2-ylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione” would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in biological processes. The compound might modulate these targets by binding to active sites or altering their conformation, thereby influencing cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Phenylpropan-2-ylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- 3-(1-Phenylpropan-2-ylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Uniqueness
Compared to similar compounds, “3-(1-Phenylpropan-2-ylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione” might exhibit unique properties due to the presence of the propoxy group. This could influence its chemical reactivity, biological activity, and physical properties, making it a distinct and valuable compound for various applications.
Properties
IUPAC Name |
3-(1-phenylpropan-2-ylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-13-27-19-11-9-18(10-12-19)24-21(25)15-20(22(24)26)23-16(2)14-17-7-5-4-6-8-17/h4-12,16,20,23H,3,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQGLPIPPACENZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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